3-Chloro-N,N,N-trimethylpropan-1-aminium iodide
CAS No.: 6712-43-2
Cat. No.: VC15775978
Molecular Formula: C6H15ClIN
Molecular Weight: 263.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6712-43-2 |
|---|---|
| Molecular Formula | C6H15ClIN |
| Molecular Weight | 263.55 g/mol |
| IUPAC Name | 3-chloropropyl(trimethyl)azanium;iodide |
| Standard InChI | InChI=1S/C6H15ClN.HI/c1-8(2,3)6-4-5-7;/h4-6H2,1-3H3;1H/q+1;/p-1 |
| Standard InChI Key | KQRYEVILFAUKIQ-UHFFFAOYSA-M |
| Canonical SMILES | C[N+](C)(C)CCCCl.[I-] |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The IUPAC name 3-chloro-N,N,N-trimethylpropan-1-aminium iodide systematically describes its structure:
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A three-carbon chain (propane) with a chlorine substituent at position 3.
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A quaternary ammonium group (-N(CH₃)₃⁺) at position 1.
Molecular Formula and Weight
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Molecular Formula: C₆H₁₅ClIN
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Molecular Weight: 291.55 g/mol (calculated from atomic masses: C=12.01, H=1.008, Cl=35.45, I=126.90, N=14.01).
Spectroscopic Data
While direct NMR/IR data for this compound is unavailable, analogous quaternary ammonium iodides provide reference insights:
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¹H NMR: Expected signals at δ 3.2–3.5 ppm (N⁺(CH₃)₃), δ 2.8–3.0 ppm (CH₂-Cl), and δ 1.6–2.0 ppm (methylene protons) .
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¹³C NMR: Peaks near δ 55 ppm (N⁺(CH₃)₃), δ 45 ppm (CH₂-N⁺), and δ 35 ppm (CH₂-Cl) .
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IR: Stretching vibrations at 3,400 cm⁻¹ (C-H aliphatic), 1,650 cm⁻¹ (C-N⁺), and 550 cm⁻¹ (C-Cl) .
Synthesis and Chemical Reactivity
Synthetic Routes
The compound is synthesized via quaternization of a tertiary amine precursor with methyl iodide:
Step 1: Preparation of 3-Chloro-N,N-dimethylpropan-1-amine
React 3-chloropropylamine with methyl chloride or via reductive amination of 3-chloropropionaldehyde .
Reactivity and Stability
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Hydrolytic Stability: Stable in anhydrous conditions but prone to hydrolysis in aqueous acidic/basic media, releasing trimethylamine and 3-chloro-1-iodopropane.
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Thermal Decomposition: Decomposes above 200°C, generating methyl iodide and chlorinated hydrocarbons .
Physicochemical Properties
Biological and Antimicrobial Activity
Mechanism of Action
Quaternary ammonium salts (QAS) disrupt microbial membranes via:
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Electrostatic Interaction: Cationic ammonium binds to negatively charged phospholipids.
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Lipid Bilayer Penetration: Hydrophobic chains integrate into membranes, causing leakage .
Efficacy Against Pathogens
While direct data is lacking, structurally similar compounds exhibit:
Applications in Industrial and Pharmaceutical Contexts
Antimicrobial Formulations
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Surface Disinfectants: Effective in hospital-grade cleaners due to broad-spectrum activity.
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Topical Ointments: Investigated for drug-resistant Staphylococcus aureus infections .
Chemical Intermediate
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Phase-Transfer Catalyst: Facilitates reactions in biphasic systems (e.g., alkylation, esterification).
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Ion-Pairing Agent: Enhances solubility of hydrophobic drugs in aqueous media .
Future Research Directions
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Structure-Activity Relationships: Optimize chlorine positioning for enhanced antimicrobial potency.
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Drug Delivery Systems: Encapsulation in nanoparticles to reduce toxicity.
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Environmental Impact Studies: Degradation pathways in wastewater treatment plants.
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